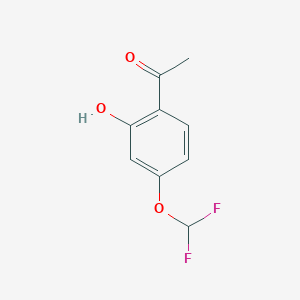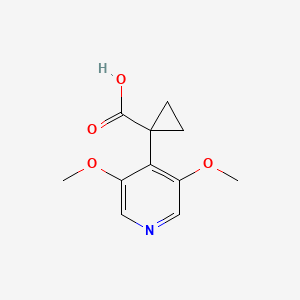![molecular formula C12H22Cl2N2 B13044442 (1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13044442.png)
(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a phenyl ring substituted with a tert-butyl group and an ethane-1,2-diamine moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the tert-butyl-substituted phenyl ring and the ethane-1,2-diamine moiety.
Coupling Reaction: The tert-butyl-substituted phenyl ring is coupled with the ethane-1,2-diamine moiety using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing production costs.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, resulting in the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, electrophiles, and suitable catalysts under controlled temperature and pressure.
Major Products Formed
Aplicaciones Científicas De Investigación
(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of (1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine: A similar compound without the hydrochloride salt form.
(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine monohydrate: A similar compound with a different hydration state.
(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine acetate: A similar compound with an acetate salt form.
Uniqueness
(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl is unique due to its specific combination of functional groups and its hydrochloride salt form, which may confer distinct physicochemical properties and biological activities compared to its analogs.
Propiedades
Fórmula molecular |
C12H22Cl2N2 |
|---|---|
Peso molecular |
265.22 g/mol |
Nombre IUPAC |
(1S)-1-(4-tert-butylphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C12H20N2.2ClH/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13;;/h4-7,11H,8,13-14H2,1-3H3;2*1H/t11-;;/m1../s1 |
Clave InChI |
VAUZRXHDANRVJZ-NVJADKKVSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)[C@@H](CN)N.Cl.Cl |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(CN)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


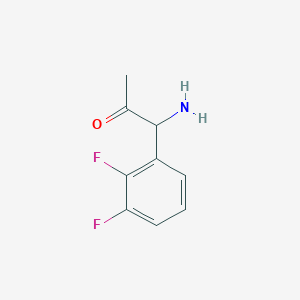
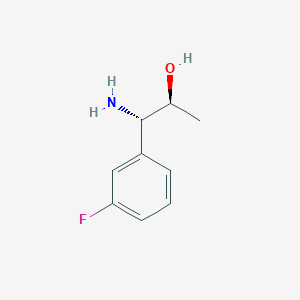
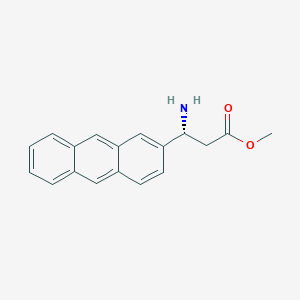
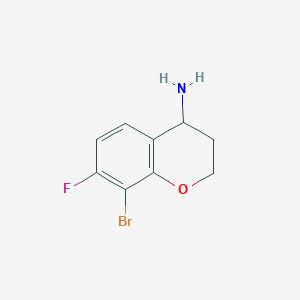
![2-Methyl-4-((5AS,9AR)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridin-1-YL)thiazole](/img/structure/B13044406.png)

![4,6-Difluoro-2-(methylthio)-5-phenoxy-1H-benzo[D]imidazole](/img/structure/B13044409.png)
![(3S)-6-Ethyl-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13044417.png)
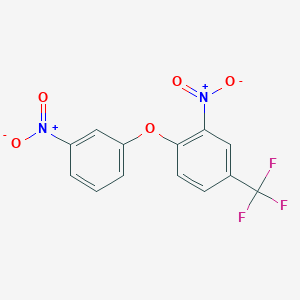
![(1S)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13044423.png)
